Cyclopeptine

Enzymology Fungal Metabolism Natural Product Biosynthesis

Cyclopeptine is the essential biosynthetic intermediate in the fungal viridicatin pathway. As a saturated benzodiazepinedione, it is the exclusive substrate for cyclopeptine dehydrogenase and (−)-cyclopenine synthase, which require the natural (3S)-enantiomer. Generic benzodiazepine alkaloids fail in these assays. Our cyclopeptine is verified (3S)-enantiomeric purity >99%, eliminating kinetic artifacts. Use as an authenticated analytical standard (≥98%) for HPLC-MS/MS quantitation, NRPS characterization, and αKG dioxygenase mechanistic studies.

Molecular Formula C17H16N2O2
Molecular Weight 280.32 g/mol
CAS No. 50886-63-0
Cat. No. B022554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopeptine
CAS50886-63-0
Molecular FormulaC17H16N2O2
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCN1C(C(=O)NC2=CC=CC=C2C1=O)CC3=CC=CC=C3
InChIInChI=1S/C17H16N2O2/c1-19-15(11-12-7-3-2-4-8-12)16(20)18-14-10-6-5-9-13(14)17(19)21/h2-10,15H,11H2,1H3,(H,18,20)/t15-/m0/s1
InChIKeyKSQNKZMAMGACTL-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopeptine CAS 50886-63-0: A Key Benzodiazepine Alkaloid Intermediate for Fungal Metabolite Research


Cyclopeptine (CAS 50886-63-0) is a naturally occurring 1,4-benzodiazepine alkaloid [1] and a pivotal biosynthetic intermediate produced by several Penicillium and Aspergillus species [2]. As the first stable benzodiazepine in the cyclopenin-viridicatin pathway [3], it is formed by the non-ribosomal peptide synthetase (NRPS) cyclopeptine synthase from anthranilic acid, L-phenylalanine, and S-adenosylmethionine [4]. This compound, with the molecular formula C₁₇H₁₆N₂O₂ and a molecular weight of 280.32 g/mol [5], is primarily utilized as a reference standard and a substrate for investigating key enzymes in fungal secondary metabolism, notably cyclopeptine dehydrogenase and (-)-cyclopenine synthase .

Cyclopeptine Substitution Risk: Why Cyclopenin, Dehydrocyclopeptine, or Viridicatin Are Not Direct Replacements


Procurement of a generic benzodiazepine alkaloid as a substitute for cyclopeptine introduces significant experimental risk due to its unique position and role in the fungal biosynthetic pathway. Cyclopeptine is not a terminal biologically active compound like viridicatin [1], nor is it a later-stage, more oxidized intermediate such as cyclopenin [2]. Its specific structure—a saturated benzodiazepinedione—is the critical substrate for key pathway enzymes, including cyclopeptine dehydrogenase and (-)-cyclopenine synthase, which exhibit strict substrate stereospecificity for the naturally occurring (3S)-enantiomer [3]. Therefore, substituting cyclopeptine with a downstream metabolite or an analog lacking this specific oxidation state and stereochemistry will lead to negative results in assays designed to measure upstream or central enzymatic activities within this pathway, compromising data integrity and leading to incorrect conclusions about fungal secondary metabolism [4].

Quantitative Differentiation: Evidence-Based Reasons to Procure Cyclopeptine


Cyclopeptine as the Definitive Substrate for Biosynthetic Enzyme Studies

Cyclopeptine is the primary and essential substrate for two consecutive oxidative enzymes in the viridicatin biosynthetic pathway. Unlike its downstream product cyclopenin, which is a poor substrate, or dehydrocyclopeptine, which bypasses the first step, cyclopeptine is the natural starting point for the dioxygenase (-)-cyclopenine synthase (AsqJ). This enzyme first desaturates cyclopeptine to dehydrocyclopeptine, and then epoxidizes it to cyclopenin [1]. Direct biochemical and structural studies have confirmed that only cyclopeptine can correctly initiate this catalytic sequence, making it an indispensable tool for investigating the mechanism and specificity of these complex oxidation reactions [2].

Enzymology Fungal Metabolism Natural Product Biosynthesis

Cyclopeptine Enantiomer Purity: Critical for Stereospecific Enzyme Assays

The naturally occurring (3S)-enantiomer of cyclopeptine is the exclusive substrate for the key biosynthetic enzyme cyclopeptine dehydrogenase, which catalyzes its reversible conversion to dehydrocyclopeptine. Early studies using labeled substrates demonstrated that the (3R)-enantiomer is completely inactive [1]. Specifically, cyclopeptine dehydrogenase from Penicillium cyclopium selectively removes the 10-proS hydrogen atom from the (3S)-enantiomer [1]. This high degree of stereospecificity means that any contamination with the (3R)-enantiomer or a racemic mixture will yield erroneous and uninterpretable enzyme kinetic data, falsely lowering observed activity.

Enzyme Kinetics Stereochemistry Substrate Specificity

Cyclopeptine as an Analytical Reference Standard: Chromatographic and Spectroscopic Benchmarking

Cyclopeptine serves as a definitive analytical reference standard for the identification and quantification of benzodiazepine alkaloids in fungal extracts. Its unique chromatographic and spectroscopic properties are well-documented. For instance, its UV absorption maximum (λmax) is 217 nm , and its precise mass and fragmentation pattern are established via LC-MS. In comparison, structurally similar intermediates like dehydrocyclopeptine and cyclopenin have distinct retention times and MS/MS spectra due to differences in unsaturation and oxidation. Therefore, authentic cyclopeptine is required to create accurate calibration curves and confirm the presence of this specific intermediate in complex biological matrices, a task that cannot be reliably performed using its downstream metabolites.

Analytical Chemistry Metabolomics Quality Control

Substrate for Cyclopeptine Synthase Activity and Metabolite Pathway Reconstruction

Cyclopeptine is the final product of the multi-domain NRPS enzyme, cyclopeptine synthase. While the enzyme's substrates are the simple precursors anthranilic acid and L-phenylalanine, cyclopeptine itself is the only compound that allows researchers to validate the full catalytic activity of the enzyme complex in reverse or exchange assays [1]. Furthermore, in heterologous pathway reconstruction efforts aimed at producing downstream bioactive molecules like viridicatin, cyclopeptine is an essential pathway intermediate. Feeding cyclopeptine to a genetically modified strain expressing only the later-stage enzymes (cyclopeptine dehydrogenase, cyclopenin m-hydroxylase, cyclopenase) is a standard approach to verify their in vivo functionality and troubleshoot metabolic bottlenecks [2].

Synthetic Biology Enzyme Assays Natural Product Biosynthesis

Optimal Scientific and Industrial Applications for Cyclopeptine (CAS 50886-63-0)


Enzymatic Mechanism and Specificity Studies for Fungal Dioxygenases

Ideal for in vitro biochemical and structural biology research focusing on non-heme iron/α-ketoglutarate-dependent dioxygenases like AsqJ. Cyclopeptine is the required substrate for initiating the complete two-step catalytic cycle (desaturation followed by epoxidation), enabling detailed mechanistic, kinetic, and crystallographic studies of these enzymes [1]. This application is directly supported by evidence of its role as the primary substrate for (-)-cyclopenine synthase [2].

Validated Reference Standard for Natural Product Metabolomics

Use as an authenticated analytical standard (≥98% purity) for the detection, identification, and relative quantification of benzodiazepine alkaloid intermediates in fungal culture extracts via HPLC-DAD and LC-MS/MS. This is essential for metabolomic profiling of wild-type and genetically modified Penicillium/Aspergillus strains and is supported by its defined UV and MS characteristics .

Pathway Elucidation and Metabolic Engineering in Synthetic Biology

Employed as a critical substrate in feeding experiments to verify the in vivo activity of cloned and expressed downstream biosynthetic enzymes (e.g., cyclopeptine dehydrogenase, cyclopenase) in heterologous hosts. This allows for the step-wise reconstruction and troubleshooting of the viridicatin pathway for the production of quinolone alkaloids [3].

High-Purity Substrate for Stereospecific Dehydrogenase Assays

Sourcing cyclopeptine with verified enantiomeric purity (>99%) is critical for any enzyme assay involving cyclopeptine dehydrogenase. As the enzyme is exclusively active on the (3S)-enantiomer [4], the use of highly pure cyclopeptine ensures the generation of reliable and interpretable kinetic data, free from the artifacts associated with racemic or impure preparations.

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